N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide
Description
N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is a compound that belongs to the class of purine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom of the purine ring, and a sulfanylacetamide group at the 2-position
Properties
Molecular Formula |
C14H13N5O2S |
|---|---|
Molecular Weight |
315.35 g/mol |
IUPAC Name |
N-benzyl-2-[(6-oxo-1,7-dihydropurin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C14H13N5O2S/c20-10(15-6-9-4-2-1-3-5-9)7-22-14-18-12-11(13(21)19-14)16-8-17-12/h1-5,8H,6-7H2,(H,15,20)(H2,16,17,18,19,21) |
InChI Key |
NUWVOIQVTCGJLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2)NC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide typically involves the reaction of 6-chloro-9H-purine with benzylamine, followed by the introduction of the sulfanylacetamide group. The reaction conditions often include the use of solvents such as alcohol and the addition of triethylamine (TEA) to facilitate the reaction. The mixture is heated at around 45°C for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various alkyl or aryl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of suitable solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a variety of benzyl derivatives.
Scientific Research Applications
N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular processes. The sulfanylacetamide group plays a crucial role in its binding affinity and specificity, while the benzyl group enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-9H-purin-6-amine: Similar in structure but lacks the sulfanylacetamide group.
N-(9H-purin-6-yl)benzamide: Contains a benzamide group instead of the sulfanylacetamide group.
Benzyladenine: A well-known cytokinin with a similar purine structure but different functional groups.
Uniqueness
N-benzyl-2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]acetamide is unique due to the presence of both the benzyl and sulfanylacetamide groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
